1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one
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Overview
Description
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with a carbonyl group at the 4-position and a trifluoromethyl group at the 5-position. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from simple precursors like acrolein and ammonia.
Introduction of the Carbonyl Group: This can be achieved through Friedel-Crafts acylation using pyridine as a substrate.
Addition of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridine-4-carbonyl)pyridin-2-one: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)pyridin-2-one: Lacks the carbonyl group at the 4-position.
Uniqueness
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one is unique due to the presence of both the carbonyl and trifluoromethyl groups, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
1-(pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-1-2-10(18)17(7-9)11(19)8-3-5-16-6-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQNNODDQBDUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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